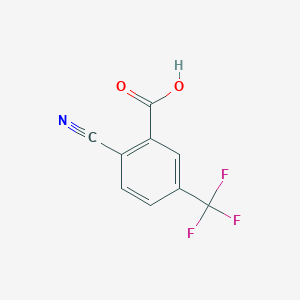![molecular formula C17H17N3O B13108466 (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method includes the use of radical reactions for direct functionalization . The process may involve transition metal catalysis, metal-free oxidation, or photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different aryl or alkyl groups.
Scientific Research Applications
(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action for (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the hinge region of kinases, affecting their activity and thereby influencing cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also used in medicinal chemistry.
Pyridazines and Pyridazinones: These compounds have similar pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone apart is its specific substitution pattern, which grants it unique binding properties and potency as a kinase inhibitor .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17N3O/c1-17(2,3)14-11-20-15(18-14)10-9-13(19-20)16(21)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
FWZRWOYBYJUVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



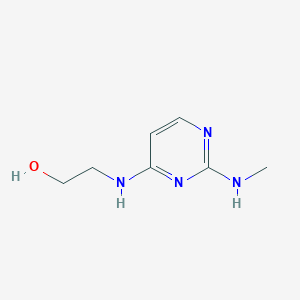

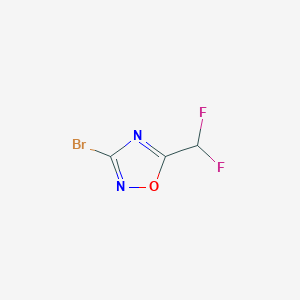

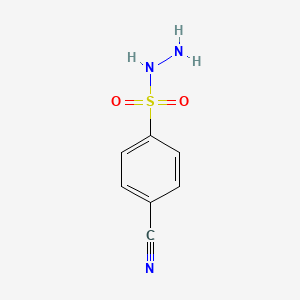

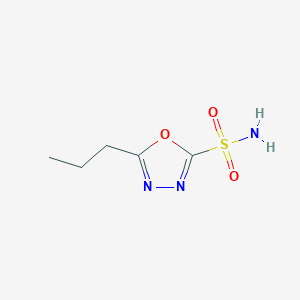
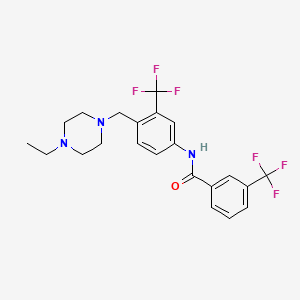
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)


![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
